Thiazole-4-carboxaldehyde: A Comprehensive Technical Guide
Thiazole-4-carboxaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole-4-carboxaldehyde (CAS No: 3364-80-5) is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group appended to an aromatic thiazole ring, renders it a versatile precursor for the synthesis of a wide array of biologically active compounds and novel materials. This document provides an in-depth overview of the core chemical properties, reactivity, spectral data, and handling procedures for Thiazole-4-carboxaldehyde, intended to serve as a technical resource for researchers in drug discovery and chemical development.
Chemical and Physical Properties
Thiazole-4-carboxaldehyde is typically a white to pale brown crystalline powder.[1] Its physical and chemical properties are summarized in the table below, providing a foundational dataset for its application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃NOS | [2] |
| Molecular Weight | 113.14 g/mol | [2][3] |
| CAS Number | 3364-80-5 | [2] |
| Appearance | White to pale brown crystalline powder | [1][4] |
| Melting Point | 60-65 °C | [2][5][6] |
| Boiling Point | 222.4 ± 13.0 °C at 760 mmHg | |
| Density | 1.35 - 1.4 g/cm³ | [6] |
| Solubility | Slightly soluble in water; soluble in many organic solvents like ethanol and ether. | [1][4] |
| Flash Point | 88.3 ± 19.8 °C | |
| LogP | 0.80 | |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C |
Spectral Data
The spectral characteristics of Thiazole-4-carboxaldehyde are crucial for its identification and characterization. Below is a summary of expected spectral data based on its chemical structure and literature on related thiazole derivatives.
| Technique | Expected Peaks / Signals |
| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.9-10.1 ppm.- Thiazole H5 proton: Singlet or doublet, ~8.2-8.4 ppm.- Thiazole H2 proton: Singlet or doublet, ~9.0-9.2 ppm. |
| ¹³C NMR | - Aldehyde carbon (C=O): ~185-195 ppm.- Thiazole C4 (attached to CHO): ~150-155 ppm.- Thiazole C2: ~155-160 ppm.- Thiazole C5: ~125-130 ppm. |
| IR (Infrared) | - C=O stretch (aldehyde): Strong absorption band around 1690-1710 cm⁻¹.- C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.- C=N and C=C stretch (thiazole ring): Bands in the 1400-1600 cm⁻¹ region. |
| Mass Spec. | - Molecular Ion (M⁺): m/z = 113. |
Note: Exact chemical shifts (ppm) and absorption frequencies (cm⁻¹) can vary based on the solvent and experimental conditions.
Chemical Reactivity
The chemical behavior of Thiazole-4-carboxaldehyde is dictated by the interplay between the electrophilic aldehyde group and the aromatic thiazole ring.
Reactions of the Aldehyde Group
The aldehyde functional group is highly reactive and serves as a key handle for synthetic transformations.
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Oxidation: The aldehyde can be readily oxidized to the corresponding Thiazole-4-carboxylic acid using common oxidizing agents such as potassium permanganate or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be reduced to 4-(hydroxymethyl)thiazole using reducing agents like sodium borohydride (NaBH₄).
-
Acetal Formation: In the presence of an acid catalyst, it reacts with alcohols to form acetals. This reaction is often employed as a protective strategy for the aldehyde group during multi-step syntheses.[7]
-
Condensation Reactions: It undergoes condensation reactions with various nucleophiles. For example, it reacts with amines to form imines (Schiff bases) and with compounds containing active methylene groups (e.g., malononitrile) in Knoevenagel condensations.
Reactions of the Thiazole Ring
The thiazole ring possesses aromatic character, making it relatively stable. However, it can participate in substitution reactions.[8]
-
Electrophilic Aromatic Substitution: The thiazole ring is electron-rich and can undergo electrophilic substitution. The calculated pi-electron density suggests that the C5 position is the primary site for electrophilic attack.[8] Reactions like halogenation and nitration can occur, though they may require vigorous conditions due to the ring's partial deactivation by the nitrogen atom.
-
Deprotonation: The proton at the C2 position is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. It can be removed by strong bases like organolithium reagents, creating a nucleophilic center for further functionalization.
Experimental Protocols
Synthesis: Oxidation of 4-(hydroxymethyl)thiazole
A common and direct route to Thiazole-4-carboxaldehyde is the oxidation of its corresponding alcohol, 4-(hydroxymethyl)thiazole. While various oxidizing agents can be used, a widely employed method involves the use of manganese dioxide (MnO₂) or a sulfur trioxide pyridine complex.[9][10]
Methodology:
-
Dissolution: Dissolve 4-(hydroxymethyl)thiazole in a suitable organic solvent, such as dichloromethane (DCM) or chloroform.
-
Oxidation: Add the oxidizing agent (e.g., activated MnO₂ or sulfur trioxide pyridine complex in the presence of triethylamine) to the solution portion-wise at room temperature or 0 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the solid oxidant residues. Wash the filter cake with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Thiazole-4-carboxaldehyde.
Characterization
The identity and purity of the synthesized Thiazole-4-carboxaldehyde should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the aldehyde proton and the correct substitution pattern on the thiazole ring.
-
FT-IR Spectroscopy: To verify the presence of key functional groups, particularly the characteristic aldehyde C=O stretch.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Safety and Handling
Thiazole-4-carboxaldehyde is a chemical that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.
Hazard Summary:
-
Harmful if swallowed (Acute Toxicity, Oral)[2]
-
Causes skin irritation [2]
-
May cause an allergic skin reaction [2]
-
Causes serious eye irritation [2]
-
May cause respiratory irritation [2]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) if dust is generated.
-
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place. Recommended storage temperature is 2-8°C.[2][5]
Conclusion
Thiazole-4-carboxaldehyde is a valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. This guide provides a consolidated resource of this critical information to support the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
